Sigma-2 vs. Sigma-1 Receptor Selectivity Conferred by the N-(3-Phenylpropyl) Extension
The N-(3-phenylpropyl) side chain distinguishes this compound from phenethyl-bearing piperidine analogs. In a systematic binding study of phenylalkylpiperidines, phenethyl-substituted derivatives consistently favored sigma-1 receptors, whereas phenylpropyl-substituted derivatives demonstrated a marked preference for sigma-2 receptors [1]. While direct radioligand binding data for the target compound (CAS 2320850-99-3) are not yet published, this class-level pharmacophore inference provides a strong rationale: researchers seeking sigma-2-biased tool compounds should prioritize the phenylpropyl-containing scaffold over phenethyl analogs, which would be expected to exhibit the opposite selectivity profile [1][2].
| Evidence Dimension | Sigma receptor subtype preference (sigma-1 vs. sigma-2) |
|---|---|
| Target Compound Data | Contains N-(3-phenylpropyl) extension; predicted sigma-2 preference based on class SAR |
| Comparator Or Baseline | Phenethylpiperidine analogs (e.g., N-phenethyl-4-substituted piperidines): favor sigma-1 receptors (Ki values typically 7.8–34 nM for sigma-1 in benzofuran-2-carboxamide series) [3] |
| Quantified Difference | Qualitative shift in subtype preference: sigma-2 bias (target) vs. sigma-1 bias (phenethyl comparators); >30-fold sigma-1/sigma-2 selectivity ratios documented in related piperidine-4-carboxamide series [4] |
| Conditions | Radioligand displacement assays using [3H]DTG or [3H]-(+)-pentazocine in guinea pig brain or rat brain membrane preparations; sigma-1/sigma-2 discrimination established by Lever et al. and Maeda et al. [1][2] |
Why This Matters
Procurement of a sigma-2-biased vs. sigma-1-biased tool compound dictates the experimental readout in neuropsychiatric and oncological target-validation studies, making the phenylpropyl extension a critical selection criterion.
- [1] Maeda DY, Williams W, Kim WE, Thatcher LN, Bowen WD, Coop A. Phenethylpiperidines favor sigma-1 receptors, whereas phenylpropylpiperidines tend to favor sigma-2 receptors. 2001. View Source
- [2] Lever JR, et al. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma-1 and sigma-2 receptors. Bioorganic & Medicinal Chemistry. 2006. View Source
- [3] Benzofuran-2-carboxamide sigma-1 ligands: N-phenyl and N-(3-(piperidin-1-yl)propyl) substituted carboxamides exhibiting Ki values of 7.8–34 nM at sigma-1. BindingDB / ChEMBL records. View Source
- [4] Zampieri D, Laurini E, Vio L, Fermeglia M, Pricl S, Wünsch B, Schepmann D, Mamolo MG. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1 ligands. 2021. View Source
